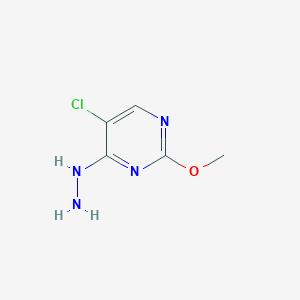![molecular formula C15H20N4O B8484046 1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine](/img/structure/B8484046.png)
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine
Übersicht
Beschreibung
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine is a synthetic organic compound that features both azido and piperidine functional groups. Compounds containing azido groups are often used in click chemistry and other applications due to their reactivity. Piperidine is a common structural motif in many pharmaceuticals and bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine typically involves the following steps:
Formation of the chroman ring: This can be achieved through cyclization reactions involving phenolic compounds.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.
Attachment of the piperidine ring: This step may involve reductive amination or other coupling reactions to attach the piperidine moiety to the chroman ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry to form triazoles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: May be used as a probe or tag in biochemical assays.
Industry: Could be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine would depend on its specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the compound could interact with specific molecular targets, potentially affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Azido-benzyl)-piperidine: Similar structure but with a benzyl group instead of a chroman ring.
1-(4-Azido-phenyl)-piperidine: Similar structure but with a phenyl group instead of a chroman ring.
Uniqueness
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine is unique due to the presence of both the chroman ring and the azido group, which may confer specific reactivity and biological activity not seen in simpler analogs.
Eigenschaften
Molekularformel |
C15H20N4O |
|---|---|
Molekulargewicht |
272.35 g/mol |
IUPAC-Name |
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine |
InChI |
InChI=1S/C15H20N4O/c16-18-17-14-7-10-20-15-12(5-4-6-13(14)15)11-19-8-2-1-3-9-19/h4-6,14H,1-3,7-11H2 |
InChI-Schlüssel |
UGAQDGJBPQQWCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=C3C(=CC=C2)C(CCO3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
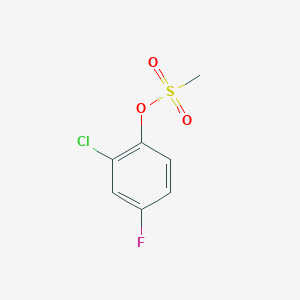
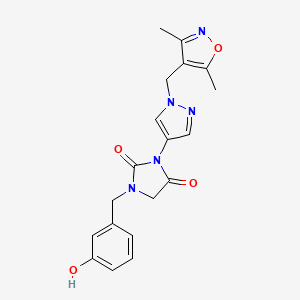
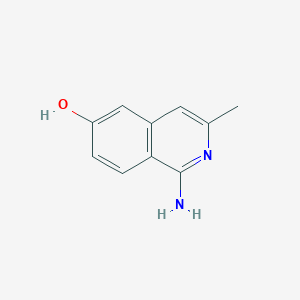
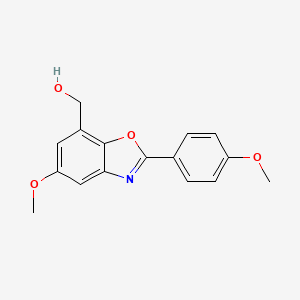
![Phosphonium, [3-(2-methyl-1,3-dioxolan-2-yl)propyl]triphenyl-, iodide](/img/structure/B8483993.png)
![6-Chloro-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8483995.png)

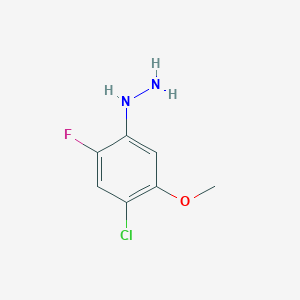
![6-Morpholin-4-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8484009.png)


![2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl-](/img/structure/B8484034.png)
